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Compound Name:

An In-Depth Technical Guide to Pyrido[2,3-d]pyrimidin-7-ones: Synthesis, Biological Activity,
and Therapeutic Potential

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in
biologically active compounds, earning them the designation of "privileged scaffolds."[1][2] The
pyrido[2,3-d]pyrimidine core is a prominent member of this class.[1] Its structural resemblance
to the purine bases of DNA and RNA provides a foundational basis for its diverse interactions
with biological targets.[1][2] This bicyclic heterocyclic system has been the subject of extensive
research, leading to the description of over 20,000 distinct structures in the scientific literature
and patents, with interest growing almost exponentially over the last decade.[1][2]

The therapeutic versatility of pyrido[2,3-d]pyrimidines is remarkable, with derivatives
demonstrating a wide array of biological activities, including anticancer, anti-inflammatory,
antimicrobial, and antiviral properties.[3][4][5][6] The most profound impact of this scaffold has
been in oncology, particularly as inhibitors of various protein kinases. This research has
culminated in significant clinical success, most notably with the development of Palbociclib
(Ibrance®), a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)
approved for the treatment of HR-positive, HER2-negative breast cancer.[1][7][8][9]

This guide provides a comprehensive review of the pyrido[2,3-d]pyrimidin-7-one subclass,
tailored for researchers, scientists, and drug development professionals. We will delve into the
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core synthetic methodologies, explore the vast spectrum of biological activities with a focus on
kinase inhibition, and dissect the critical structure-activity relationships (SAR) that govern the
potency and selectivity of these compounds.

Synthetic Methodologies: Constructing the Core

The construction of the pyrido[2,3-d]pyrimidin-7-one skeleton is primarily achieved through two
strategic approaches: building from a pre-formed pyrimidine ring or, alternatively, from a pre-
formed pyridine (or pyridone) ring.[1][2] The choice of strategy is often dictated by the
availability of starting materials and the desired substitution pattern on the final bicyclic system.

Key Synthetic Strategies

e From a Pre-formed Pyrimidine (Pyridine Ring Annulation): This is the most common
approach, utilizing functionalized pyrimidines as the starting scaffold. The pyridine ring is
then constructed onto the pyrimidine core. A frequent strategy involves the reaction of a 6-
aminopyrimidine derivative with a three-carbon component, leading to the formation of the
fused pyridine ring through cyclization.[10] Another powerful method involves the palladium-
catalyzed coupling of a substituted pyrimidine (e.g., 5-bromo-2,4-dichloropyrimidine) with a
suitable coupling partner like crotonic acid, followed by an intramolecular cyclization to yield
the pyridopyrimidine system.[1] This latter approach is notably used in an intermediate
synthesis for Palbociclib.[1]

o From a Pre-formed Pyridine (Pyrimidine Ring Annulation): This alternative strategy begins
with a substituted pyridine bearing functional groups at the 2 and 3 positions, which are then
elaborated to form the pyrimidine ring. For instance, a 2-amino-3-cyanopyridine can be
treated with reagents like thiourea to construct the fused pyrimidine ring.[11] While less
common than the pyrimidine-first approach, this method offers a valuable alternative for
accessing specific substitution patterns.

Many modern syntheses employ efficient three-component, one-pot procedures that enhance
yield and reduce step-count, making the generation of compound libraries for screening more
feasible.
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Caption: Core synthetic strategies for pyrido[2,3-d]pyrimidin-7-ones.

Exemplary Protocol: Synthesis of a 4-Chloro-
Substituted Intermediate

The introduction of a chloro group at the C4 position is a key strategic step, as it allows for
subsequent nucleophilic substitution to introduce a wide range of functional groups.[1] The
following protocol is based on a methodology for synthesizing 4-chloro substituted pyrido[2,3-
d]pyrimidin-7-ones.[1]

Step 1: Starting Material Preparation

e Begin with a suitably substituted 4-chloro-5-formylpyrimidine (a pyrimidine aldehyde). This
precursor is often prepared from commercially available pyrimidines.

Step 2: Wittig-Horner Reaction
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e To a solution of the pyrimidine aldehyde in an anhydrous aprotic solvent (e.g., THF), add a
phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a strong base
(e.g., NaH).

» Allow the reaction to stir at room temperature until TLC analysis indicates complete
consumption of the aldehyde. This reaction forms an a,3-unsaturated ester derivative of the
pyrimidine.

Step 3: Intramolecular Cyclization (Michael Addition/Condensation)

o The ester intermediate is then subjected to conditions that promote intramolecular
cyclization. This can often be achieved by heating in a high-boiling point solvent or by
treatment with a suitable base.

o The pyrimidine nitrogen attacks the 3-carbon of the unsaturated system, followed by
condensation and aromatization to form the pyridone ring.

Step 4: Chlorination (if necessary)

« If the C4 position is an alcohol (from a pyrimidinone precursor), it can be converted to the
desired chloro group by treatment with a chlorinating agent like phosphoryl chloride (POCIs).
[12]

Step 5: Work-up and Purification
e The reaction mixture is quenched, typically with water or ice.

e The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried over an
anhydrous salt (e.g., MgSOa), and concentrated under reduced pressure.

e The crude product is purified by column chromatography or recrystallization to yield the pure
4-chloro-pyrido[2,3-d]pyrimidin-7-one.

This self-validating protocol relies on standard and well-documented organic transformations,
with progress monitored at each stage by techniques like TLC and final product identity
confirmed by NMR and mass spectrometry.
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Biological Activities and Therapeutic Applications

The pyrido[2,3-d]pyrimidin-7-one scaffold is a cornerstone of numerous drug discovery
programs, primarily due to its efficacy as a kinase inhibitor.

Anticancer Activity: A Kinase Inhibition Powerhouse

The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for
therapeutic intervention.[8] Pyrido[2,3-d]pyrimidin-7-ones have proven to be highly effective
ATP-competitive inhibitors, binding to the ATP pocket of various kinases.[13][14]

Cyclin-Dependent Kinase (CDK) Inhibition: The cell cycle is tightly regulated by CDKs, and
their hyperactivity is a common driver of the uncontrolled cell proliferation seen in cancer.[14]

o CDKA4/6 Inhibition: Pyrido[2,3-d]pyrimidin-7-ones are particularly potent inhibitors of CDK4
and CDK®6.[7][15] The FDA-approved drug Palbociclib exemplifies this, selectively targeting
the CDK4/6-Cyclin D complex.[7][8] This inhibition prevents the phosphorylation of the
retinoblastoma (Rb) protein, arresting the cell cycle in the G1 phase and halting tumor cell
proliferation.[15]
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» CDK4/6 Complex (Inactive) (Phosphorylated) 'Eﬂ' (DNA Replication)
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Caption: Mechanism of CDK4/6 inhibition by Palbociclib.

Tyrosine Kinase (TK) Inhibition: This scaffold is also a versatile inhibitor of numerous tyrosine

kinases.

« Initial leads were identified as broadly active TK inhibitors, targeting receptors like PDGFt,
FGFr, EGFr, and non-receptor kinases like c-Src.[13][16]
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e Subsequent optimization has led to compounds with high potency and selectivity. For
example, specific substitutions on the core can produce highly selective FGFr inhibitors.[13]

o Other important TK targets include Abl, ZAP-70, and Src, with inhibitors being developed for
leukemias and bone resorption diseases, respectively.[17][18][19]

Other Kinase Targets: The scaffold's utility extends to other kinase families, including:
e mTOR and PI3K: Key regulators of cell growth and metabolism.[3][4][8]
e RIPK2: Involved in inflammatory signaling pathways.[20]

o TTK (Threonine Tyrosine Kinase): A crucial component of the spindle assembly checkpoint,
representing a novel anticancer target.[21]

Compound Target Reported Therapeutic
. Reference(s)
Class/Example Kinase(s) Potency (ICso) Area

o 11 nM (CDK4),
Palbociclib CDK4, CDK®6 Breast Cancer [1][7]
16 nM (CDKB6)

PDGFr, FGFr, c- 1.11 uM, 0.13

PD-089828 Cancer [13]
Src UM, 0.22 uM
Compound 4e FGFr (selective) 0.060 uM Cancer [13]
UH15-15 RIPK2 8 nM Inflammation [20]
Compound 50 TTK 23 nM Cancer [21]
General CDK4 As low as 0.004
. CDK4 Cancer [14][15]

Inhibitors UM (4 nM)

Anti-inflammatory and Other Activities

» Anti-inflammatory: Beyond cancer, pyrido[2,3-d]pyrimidin-7-ones show promise as anti-
inflammatory agents. This is achieved by inhibiting kinases like RIPK2, which is critical for
NOD-dependent pro-inflammatory signaling, and FMS, a receptor whose activity is linked to
chronic inflammatory diseases like rheumatoid arthritis.[20][22] Some derivatives also act as
COX-2 inhibitors.[6]
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» Antimicrobial: Several compounds have demonstrated moderate antibacterial activity against
pathogens including Staphylococcus aureus and various Gram-negative bacteria.[10][12]

 Antiviral: Derivatives have been identified with potent activity against the Hepatitis C Virus
(HCV) NS5B polymerase.[1][5]

Structure-Activity Relationships (SAR): A Guide to
Rational Design

The biological activity of pyrido[2,3-d]pyrimidin-7-ones is highly dependent on the nature and
position of substituents on the bicyclic core. Understanding these SAR trends is critical for
optimizing potency, selectivity, and pharmacokinetic properties.[15][23]

o C2 Position: This is a critical interaction point. It is almost universally substituted with an
amino group. The nature of the substituent on this nitrogen (e.g., phenylamino,
pyridinylamino) profoundly influences target specificity and potency.[7][13][16]

» N8 Position: Typically substituted with small alkyl groups like methyl or ethyl. The size of this
group can impact potency; for instance, N8-ethyl analogues have shown superior activity
over N8-methyl analogues in some series.[8][24]

o C5 Position: This position is key for achieving selectivity. The introduction of a small methyl
group at C5 was a breakthrough, conferring excellent selectivity for CDK4 over other CDKs
and tyrosine kinases.[7][25][26]

o C6 Position: Often bears an aryl group, such as a 2,6-dichlorophenyl moiety. This group
frequently occupies a hydrophobic pocket in the kinase active site and is a major
determinant of potency.[8][13]

o C4 Position: While historically less explored, recent work has shown that introducing diverse
substituents at C4 via cross-coupling reactions can unlock activity against new kinase
targets like ZAP-70.[17]
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Caption: Key SAR points on the pyrido[2,3-d]pyrimidin-7-one scaffold.

Computational studies, such as Comparative Molecular Field Analysis (CoMFA) and
Comparative Molecular Similarity Indices Analysis (CoMSIA), have further elucidated the
structural requirements for CDK4 inhibition, highlighting the importance of electrostatic and
hydrophobic fields around the molecule.[23]

Conclusion and Future Perspectives

The pyrido[2,3-d]pyrimidin-7-one scaffold has unequivocally established itself as a privileged
structure in drug discovery. Its journey from a promising heterocyclic core to the basis of an
FDA-approved cancer therapeutic is a testament to its versatility and amenability to chemical
modification. The wealth of research has demonstrated its power, particularly as a kinase
inhibitor, spanning a wide range of targets from cell cycle regulators to key players in
inflammatory pathways.

The future of pyrido[2,3-d]pyrimidin-7-one research remains bright. Key opportunities lie in:

» Exploring Novel Targets: While kinase inhibition is well-established, expanding the
application of this scaffold to other enzyme families and receptor types could yield new
therapeutic agents.

» Overcoming Drug Resistance: Designing next-generation inhibitors that are effective against
mutant forms of kinases is a critical challenge in oncology.[5]

o Targeting New Therapeutic Areas: Further exploration of their anti-inflammatory, antiviral,
and antibacterial potential could lead to new treatments for a variety of diseases.[5][6][10]
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e Optimizing Drug-like Properties: Continued refinement of substitution patterns to improve
pharmacokinetic profiles, such as oral bioavailability and metabolic stability, will be essential
for translating potent inhibitors into successful clinical candidates.[20][21]

For researchers and drug developers, the pyrido[2,3-d]pyrimidin-7-one core represents a
validated and highly fruitful starting point for the design of novel, potent, and selective
therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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